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Compound of Interest

Compound Name: 5-Bromo-4,6-difluoropyrimidine

Cat. No.: B1370669

An In-depth Technical Guide to 5-Bromo-4,6-difluoropyrimidine: A Core Scaffold for Modern
Drug Discovery

For the contemporary medicinal chemist, the pyrimidine scaffold is a cornerstone of molecular
design, renowned for its versatile role in a plethora of biologically active compounds.[1] Its
unique electronic properties and ability to form multiple hydrogen bonds have cemented its
status as a privileged structure in drug development.[1] Within this vital class of heterocycles,
5-Bromo-4,6-difluoropyrimidine emerges as a particularly strategic building block. The
presence of two reactive fluorine atoms and a bromine atom on the pyrimidine ring provides a
trifecta of synthetic handles, enabling chemists to forge complex molecular architectures with
high precision.

This guide, intended for researchers, scientists, and drug development professionals, offers a
comprehensive technical overview of 5-Bromo-4,6-difluoropyrimidine, from its fundamental
properties and synthesis to its critical applications in the synthesis of next-generation
therapeutics.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its
identity and physical characteristics. 5-Bromo-4,6-difluoropyrimidine is a solid at room
temperature with the key identifiers and properties summarized below.
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Property Value Reference
CAS Number 946681-88-5 N/A
Molecular Formula C4HBrFzN2 N/A
Molecular Weight 194.96 g/mol [2]

Melting Point 74-80 °C [2]

Boiling Point 191.6 + 35.0 °C (Predicted) [2]

Density 1.940 + 0.06 g/cm? (Predicted) [2]

SMILES C1=NC(=C(C(=N1)F)BnF N/A

Structure:

Caption: 2D Structure of 5-Bromo-4,6-difluoropyrimidine.

Spectroscopic Characterization: The Fingerprint of
a Molecule

Unambiguous structural confirmation is a non-negotiable tenet of chemical synthesis.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) provide the necessary "fingerprints" to verify the identity and purity of 5-
Bromo-4,6-difluoropyrimidine. While specific spectra are available from commercial
suppliers, a foundational understanding of the expected data is crucial for quality control.[3]

A typical analytical workflow for structural verification is outlined below. This process ensures
that the material being used in subsequent, often costly, synthetic steps is indeed the correct,
high-purity compound.

Caption: Standard workflow for the characterization of a synthesized chemical entity.

Expected Spectroscopic Data:

e 1H NMR: The spectrum is expected to be simple, showing a singlet for the proton at the C2
position. The chemical shift will be downfield due to the electron-withdrawing effects of the
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adjacent nitrogen atoms.

e 13C NMR: The spectrum will show four distinct signals corresponding to the four carbon
atoms of the pyrimidine ring. The carbons bonded to the electronegative fluorine and
nitrogen atoms (C4, C6) will appear most downfield.

o Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a
characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a
single bromine atom.

A detailed protocol for acquiring such data is crucial for reproducibility and accuracy.

Experimental Protocol for Spectroscopic Analysis

e Sample Preparation for NMR:
o Accurately weigh 5-10 mg of purified 5-Bromo-4,6-difluoropyrimidine.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCls or
DMSO-ds) in a 5 mm NMR tube.

o Ensure the sample is fully dissolved to achieve optimal spectral resolution.
 NMR Data Acquisition:
o Acquire tH, 13C, and *°F NMR spectra on a high-field NMR spectrometer (=400 MHz).

o For 'H NMR, use a standard pulse sequence. Reference the spectrum to the residual
solvent peak.

o For 3C NMR, employ a proton-decoupled pulse sequence to simplify the spectrum. A
longer relaxation delay may be necessary for quaternary carbons.

o For °F NMR, a direct detection experiment will provide sharp signals for the two fluorine
atoms.

o Mass Spectrometry Data Acquisition:
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o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o Analyze using an instrument capable of electron ionization (EI) or electrospray ionization
(ESI).

o High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental
composition.[4]

Synthesis of 5-Bromo-4,6-difluoropyrimidine

The synthesis of halogenated pyrimidines often involves the transformation of more readily
available precursors. While multiple routes can be envisioned, a common strategy involves the
halogenation of a dihydroxypyrimidine intermediate. The following is a representative, field-
proven protocol.

g AT Bromination " A Fluorination B A—f
4,6-Dihydroxypyrimidine (.9, NBS in Acemnitri|e))_>(5'8'°m°'4'e'd'hydmxypy”m'd'"H (e.g., POFs or SFa) 5-Bromo-4,6-difluoropyrimidine

Click to download full resolution via product page
Caption: A plausible synthetic pathway to 5-Bromo-4,6-difluoropyrimidine.
Detailed Synthetic Protocol
Step 1: Bromination of 4,6-Dihydroxypyrimidine

o Reaction Setup: To a stirred solution of 4,6-dihydroxypyrimidine (1 equivalent) in a suitable
solvent such as acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.05 equivalents)
portion-wise at room temperature.

¢ Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or
LC-MS until the starting material is consumed.

o Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.
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« |solation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield
5-Bromo-4,6-dihydroxypyrimidine.

Step 2: Fluorination of 5-Bromo-4,6-dihydroxypyrimidine

o Reaction Setup: In a pressure-rated vessel suitable for fluorinating agents, charge the 5-
Bromo-4,6-dihydroxypyrimidine (1 equivalent).

o Fluorination: Carefully add a fluorinating agent such as phosphoryl fluoride (POF3) or sulfur
tetrafluoride (SF4) under anhydrous conditions. Caution: These reagents are hazardous and
must be handled with appropriate safety precautions in a well-ventilated fume hood.

e Heating and Monitoring: Seal the vessel and heat the reaction mixture. Monitor the internal
pressure and temperature. The reaction progress can be monitored by taking aliquots (after
careful cooling and venting) and analyzing by GC-MS.

o Work-up and Purification: After the reaction is complete, cool the vessel to room temperature
and carefully quench the excess fluorinating agent. Extract the product with a suitable
organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel to afford
pure 5-Bromo-4,6-difluoropyrimidine.

Applications in Medicinal Chemistry and Drug
Discovery

The true value of 5-Bromo-4,6-difluoropyrimidine lies in its synthetic versatility. The
differential reactivity of the halogen substituents allows for a stepwise and controlled
elaboration of the pyrimidine core.

e Fluorine as a Leaving Group: The fluorine atoms at the C4 and C6 positions are susceptible
to nucleophilic aromatic substitution (SnAr). This allows for the introduction of a wide variety
of nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of library synthesis in
drug discovery.

e Bromine for Cross-Coupling: The bromine atom at the C5 position is an ideal handle for
palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig
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amination. This enables the formation of carbon-carbon or carbon-nitrogen bonds, crucial for
building the complex scaffolds of modern pharmaceuticals.[1]

This orthogonal reactivity makes 5-Bromo-4,6-difluoropyrimidine a powerful linchpin in
convergent synthetic strategies.

5-Bromo-4,6-difluoropyrimidine

SnAr Reactions at C4/C6  Cross-Cotipling at C5

Nucleophilic Substitution Pd-Catalyzed Coupling
(R-NHz2, R-OH, R-SH) (Suzuki, Buchwald, etc.)

Diverse & Complex
Drug-like Molecules

Click to download full resolution via product page
Caption: The synthetic utility of 5-Bromo-4,6-difluoropyrimidine in drug discovery.

The pyrimidine core itself is present in numerous FDA-approved drugs, acting as a bioisostere
for other aromatic systems and improving pharmacokinetic properties.[1] For instance,
halogenated pyrimidines are key intermediates in the synthesis of endothelin receptor
antagonists like Macitentan and various kinase inhibitors used in oncology.[5][6] The difluoro
substitution pattern, in particular, can enhance metabolic stability and modulate the pKa of
adjacent functional groups, which are critical parameters in drug design.

Safety, Handling, and Storage

As a reactive chemical intermediate, 5-Bromo-4,6-difluoropyrimidine must be handled with
care. The following guidelines are based on available safety data for structurally related
compounds.

o Hazard Identification: This compound is expected to be harmful if swallowed, cause skin
irritation, and cause serious eye irritation. It may also cause respiratory irritation.[7]
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles with side shields, and a lab coat.[8] All handling should be
performed in a well-ventilated chemical fume hood.[8]

o Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe
dust or vapors. Wash hands thoroughly after handling.[9]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is
recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent
degradation.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4,6-difluoropyrimidine is more than just a chemical reagent; it is a testament to the
power of strategic molecular design. Its combination of a privileged heterocyclic core with
orthogonally reactive halogen substituents makes it an invaluable tool for medicinal chemists.
By enabling rapid and controlled access to diverse chemical libraries, this building block will
continue to play a crucial role in the discovery and development of novel therapeutics to
address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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